N-{4-[(ACETYLAMINO)SULFONYL]PHENYL}-2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDE
Overview
Description
N-{4-[(ACETYLAMINO)SULFONYL]PHENYL}-2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDE is a complex organic compound with a molecular formula of C22H20N2O4S2. This compound is characterized by its unique structure, which includes an acetylamino group, a sulfonyl group, and a phenylsulfanyl group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(ACETYLAMINO)SULFONYL]PHENYL}-2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDE typically involves multiple steps. One common method includes the reaction of 4-aminobenzenesulfonamide with acetic anhydride to form N-(4-acetylaminophenyl)sulfonamide. This intermediate is then reacted with phenylthiol and phenylacetyl chloride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(ACETYLAMINO)SULFONYL]PHENYL}-2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the acetylamino or sulfonyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Scientific Research Applications
N-{4-[(ACETYLAMINO)SULFONYL]PHENYL}-2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDE is utilized in various fields of scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of N-{4-[(ACETYLAMINO)SULFONYL]PHENYL}-2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDE involves its interaction with specific molecular targets. The acetylamino and sulfonyl groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The phenylsulfanyl group may contribute to the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(ACETYLAMINO)SULFONYL]PHENYL}ACETAMIDE
- N-{4-[(ACETYLAMINO)SULFONYL]PHENYL}-2-NAPHTHYLOXYACETAMIDE
- N-{4-[(ACETYLAMINO)SULFONYL]PHENYL}-2-PHENOXYACETAMIDE
Uniqueness
N-{4-[(ACETYLAMINO)SULFONYL]PHENYL}-2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDE is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[4-(acetylsulfamoyl)phenyl]-2-phenyl-2-phenylsulfanylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4S2/c1-16(25)24-30(27,28)20-14-12-18(13-15-20)23-22(26)21(17-8-4-2-5-9-17)29-19-10-6-3-7-11-19/h2-15,21H,1H3,(H,23,26)(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALPRTWDWEWNFAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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